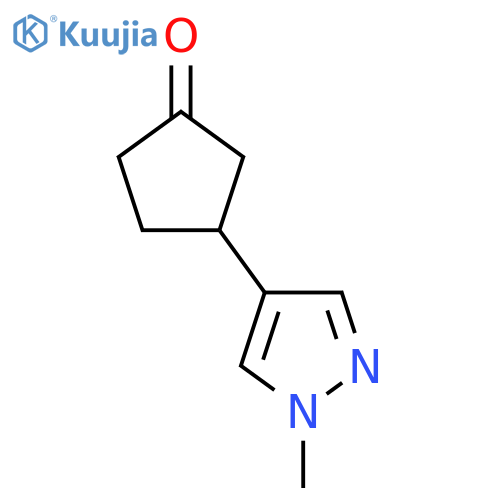

Cas no 1341374-99-9 (3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one)

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one

- 3-(1-methylpyrazol-4-yl)cyclopentan-1-one

- Cyclopentanone, 3-(1-methyl-1H-pyrazol-4-yl)-

-

- MDL: MFCD20336678

- インチ: 1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3

- InChIKey: SBOHPSAMACKFSC-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC(C2C=NN(C)C=2)C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 34.9

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299950-0.05g |

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95.0% | 0.05g |

$347.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315814-100mg |

3-(1-Methyl-1h-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 100mg |

¥11188 | 2023-02-28 | |

| Enamine | EN300-299950-1g |

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 1g |

$1500.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315814-250mg |

3-(1-Methyl-1h-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 250mg |

¥18718 | 2023-02-28 | |

| Enamine | EN300-299950-10g |

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 10g |

$6450.0 | 2023-09-06 | |

| 1PlusChem | 1P01B5Q7-10g |

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 10g |

$8034.00 | 2023-12-22 | |

| Enamine | EN300-299950-5g |

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 5g |

$4349.0 | 2023-09-06 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046824-1g |

3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 1g |

¥7441.0 | 2023-04-03 | |

| Enamine | EN300-299950-2.5g |

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95.0% | 2.5g |

$2940.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315814-50mg |

3-(1-Methyl-1h-pyrazol-4-yl)cyclopentan-1-one |

1341374-99-9 | 95% | 50mg |

¥7490 | 2023-02-28 |

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one 関連文献

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-oneに関する追加情報

3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one: A Comprehensive Overview

3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one (CAS No. 1341374-99-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MPCP, is characterized by its unique cyclopentanone core and a substituted pyrazole moiety, which endow it with a range of biological activities and potential therapeutic applications.

The chemical structure of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one consists of a five-membered cyclopentanone ring fused to a 1-methylpyrazole group at the 4-position. This structural arrangement confers the compound with several favorable properties, including high chemical stability, good solubility, and the ability to form stable complexes with various biological targets. These attributes make it an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of MPCP in various therapeutic areas. One notable application is its use as a scaffold for the development of novel anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising lead compound for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, MPCP has shown promise in the field of oncology. A study published in Cancer Research reported that certain derivatives of this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Specifically, these derivatives were found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This finding opens up new avenues for the development of targeted cancer therapies.

The pharmacokinetic profile of 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one has also been extensively studied. Research conducted by a team at the University of California, Los Angeles (UCLA) revealed that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects.

Safety and toxicity assessments are essential components of drug development, and several studies have been conducted to evaluate the safety profile of MPCP. Preclinical studies in animal models have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

The synthetic route for preparing 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one has been optimized to ensure high yields and purity. A commonly used method involves the reaction of 3-bromocyclopentanone with 4-(methylhydrazono)benzonitrile in the presence of a base, followed by cyclization to form the desired product. This synthetic strategy has been validated through multiple independent reports, demonstrating its robustness and reproducibility.

In conclusion, 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one (CAS No. 1341374-99-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable biological activities, and good pharmacokinetic properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, solidifying its position as a key player in modern drug discovery efforts.

1341374-99-9 (3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one) 関連製品

- 375854-68-5(Acetic acid, 2-[(5-chloro-3-pyridinyl)oxy]-)

- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2411220-59-0(7-[(Fluorosulfonyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one)

- 1888-75-1(Lithium,(1-methylethyl)- (9CI))

- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)

- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)

- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)

- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)

- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)